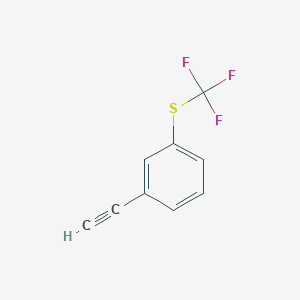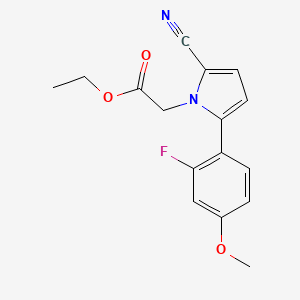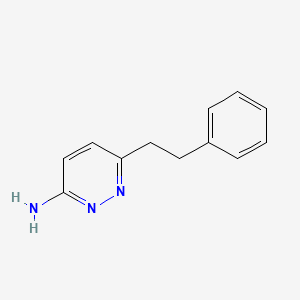![molecular formula C11H17NO5S B12854495 [(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate is a complex organic compound with a unique structure that includes an acetamido group, a dioxo group, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as acylation, oxidation, and thiolation. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the dioxo groups may produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetamido group may form hydrogen bonds with active sites, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(6R)-6-acetamido-2,5-dioxo-7-sulfanylhexyl] acetate
- [(6R)-6-acetamido-2,5-dioxo-7-sulfanyloctyl] acetate
Uniqueness
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C11H17NO5S |
|---|---|
Peso molecular |
275.32 g/mol |
Nombre IUPAC |
[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate |
InChI |
InChI=1S/C11H17NO5S/c1-7(13)12-10(6-18)11(16)4-3-9(15)5-17-8(2)14/h10,18H,3-6H2,1-2H3,(H,12,13)/t10-/m0/s1 |
Clave InChI |
BLQNHNHQEJLQRA-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)N[C@@H](CS)C(=O)CCC(=O)COC(=O)C |
SMILES canónico |
CC(=O)NC(CS)C(=O)CCC(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




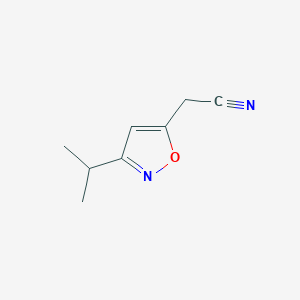


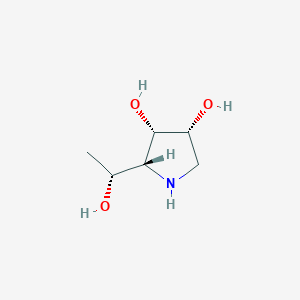
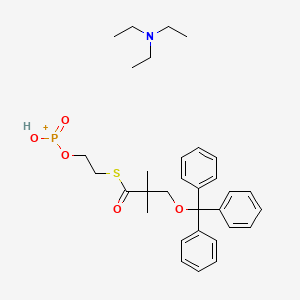

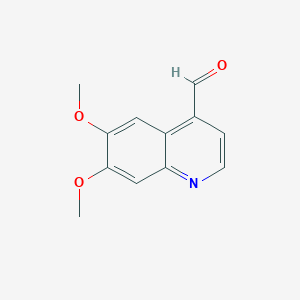
![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
